molecular formula C10H9NO2 B3045250 6-(hydroxymethyl)quinolin-2(1H)-one CAS No. 103702-27-8

6-(hydroxymethyl)quinolin-2(1H)-one

Cat. No.: B3045250
CAS No.: 103702-27-8
M. Wt: 175.18 g/mol
InChI Key: ZQNLOGHFFDZIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxymethyl)quinolin-2(1H)-one is a functionalized quinolinone derivative of significant interest in scientific research and development. Quinolinones are nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities. The hydroxymethyl group at the 6-position presents a versatile handle for further chemical modification, enabling the synthesis of more complex molecules for structure-activity relationship (SAR) studies. This compound is structurally related to quinoline-based molecules investigated as potent and selective inhibitors of phosphodiesterase type 5 (PDE5), with potential applications in central nervous system (CNS) research, particularly for conditions like Alzheimer's disease . The quinolinone core is also a key building block in the synthesis of various pharmaceuticals and agrochemicals . Furthermore, quinolinone derivatives are explored in material science for their photophysical properties, serving as potential fluorescent materials or sensors, given the intrinsic photoactive nature of their conjugated system . Researchers utilize this compound strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Handling should be conducted by qualified professionals in accordance with all applicable laboratory safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(hydroxymethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1-5,12H,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNLOGHFFDZIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543525
Record name 6-(Hydroxymethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103702-27-8
Record name 6-(Hydroxymethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 6-(hydroxymethyl)quinolin-2(1H)-one

The introduction of a hydroxymethyl group at the C6 position of the quinolin-2(1H)-one ring requires specific synthetic approaches. These can be broadly categorized into multistep pathways and more streamlined one-pot protocols.

Multistep Synthetic Pathways

Multistep syntheses often provide better control over the introduction of functional groups. A common strategy involves the initial construction of a related quinolinone derivative, followed by functional group manipulation to yield the desired 6-hydroxymethyl product. For instance, a process for preparing 6-hydroxy-3,4-dihydroquinolinone, a related structure, involves the cyclization of (p-methoxyphenyl)-3-chloropropionamide using a strong Lewis acid like aluminum chloride. google.com This 6-hydroxy intermediate can then potentially be converted to the 6-hydroxymethyl derivative through appropriate functional group transformations. Another approach starts with the nitration of a pre-formed quinolinone, followed by reduction of the nitro group and subsequent diazotization and hydroxymethylation. researchgate.net

A documented synthesis of 7-hydroxyquinolin-2(1H)-one, a positional isomer, involves the oxidation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). google.comasianpubs.org A similar multi-step strategy could be envisioned for the 6-substituted analogue, starting from a suitable precursor.

The following table outlines a representative multistep pathway for a related quinolinone derivative, which could be adapted for the synthesis of this compound.

StepReactant(s)Reagent(s)Product
1p-Anisidine, 3-Chloropropionyl chlorideToluene, NaHCO3 or DMFN-(4-methoxyphenyl)-3-chloropropionamide
2N-(4-methoxyphenyl)-3-chloropropionamideAluminum chloride6-Methoxy-3,4-dihydroquinolin-2(1H)-one
36-Methoxy-3,4-dihydroquinolin-2(1H)-oneDemethylating agent6-Hydroxy-3,4-dihydroquinolin-2(1H)-one
46-Hydroxy-3,4-dihydroquinolin-2(1H)-oneOxidizing agent6-Hydroxyquinolin-2(1H)-one
56-Hydroxyquinolin-2(1H)-oneFormaldehyde, reducing agentThis compound

One-Pot Reaction Protocols

One-pot syntheses offer advantages in terms of efficiency and reduced waste generation by combining multiple reaction steps in a single flask. A notable one-pot approach for quinoline (B57606) synthesis is the Friedländer reaction, which can be adapted for quinolin-2(1H)-one derivatives. organic-chemistry.orgrsc.org This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org For the synthesis of this compound, a suitable starting material would be 2-amino-5-(hydroxymethyl)benzaldehyde.

Iron-catalyzed one-pot syntheses have also been developed for related heterocyclic systems like quinoxalines, starting from 2-nitroanilines and vicinal diols. nih.gov This transfer hydrogenative condensation strategy could potentially be adapted for quinolin-2(1H)-one synthesis. nih.gov Another efficient one-pot method involves the reduction of o-nitroarylcarbaldehydes to the corresponding o-aminoarylcarbaldehydes with iron, followed by an in-situ condensation with a ketone or aldehyde. organic-chemistry.orgrsc.org

Starting Material 1Starting Material 2Catalyst/ReagentsProduct
o-NitroarylcarbaldehydeKetone/AldehydeIron, aq. HCl, KOHSubstituted Quinoline
Aryl-1,2-diamine2,2-dibromo-1-arylethanoneTriethylamine, DMSOSubstituted Quinoxalin-2-one

General Methods for Quinolin-2(1H)-one Core Construction

The synthesis of the fundamental quinolin-2(1H)-one core can be achieved through several established methods. These reactions provide access to a wide variety of substituted quinolinones, which can then be further functionalized.

Friedländer Condensation and Related Annulation Reactions

The Friedländer synthesis is a classic and versatile method for constructing quinoline rings. wikipedia.org It involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. organic-chemistry.orgwikipedia.org The reaction can be catalyzed by acids or bases. jk-sci.com This method's primary limitation is the availability of the substituted 2-aminobenzaldehyde derivatives. researchgate.net To circumvent this, modifications have been developed, such as the in-situ reduction of 2-nitrobenzaldehydes. researchgate.net

Variations of the Friedländer synthesis, such as the Pfitzinger and Niementowski reactions, expand the scope of accessible quinoline derivatives. researchgate.netiipseries.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is another powerful strategy for synthesizing the quinolin-2(1H)-one core. researchgate.net One such method involves the cyclization of penta-2,4-dienamides mediated by strong acids like sulfuric acid. nih.gov This reaction proceeds through the formation of a dicationic superelectrophile followed by intramolecular nucleophilic attack. nih.gov Another approach is the cyclization of N-aryl cinnamides, promoted by reagents like triflic anhydride (B1165640), to yield polysubstituted quinolin-2(1H)-ones. organic-chemistry.org The synthesis of 3-substituted quinolin-2(1H)-ones can also be achieved through the silver(I) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenes. rsc.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Mediated)

Transition metal catalysis, particularly with palladium, has emerged as a modern and efficient tool for constructing the quinolin-2(1H)-one skeleton. acs.orgnih.gov Palladium-catalyzed C-H bond activation and subsequent annulation of anilines with carbon monoxide and alkynes provides a direct route to these heterocycles. acs.org Another palladium-catalyzed method involves the carbonylative annulation of N-substituted o-iodoanilines with internal alkynes. acs.org Furthermore, a palladium(II)-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been developed, where azodicarboxylates act as both an activating agent and an oxidant. rsc.org These methods often exhibit broad substrate scope and good functional group tolerance. researchgate.netorganic-chemistry.org

CatalystReactant 1Reactant 2Product
RhodiumSimple anilineCO, AlkyneQuinolin-2(1H)-one
Palladium(II)Quinoline N-oxideAzodicarboxylateQuinolin-2(1H)-one
Palladium(0)N-substituted o-iodoanilineInternal alkyne, COQuinolin-2(1H)-one

Visible Light-Mediated Transformations

The quest for greener and more efficient synthetic methods has led to the exploration of visible-light-mediated reactions for the synthesis of the quinolin-2(1H)-one scaffold. These methods offer a sustainable alternative to traditional synthetic routes, often providing high yields and atom economy without the need for harsh reagents. rsc.org

One notable approach involves the photocatalytic synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides. rsc.org This reagent-free, atom-economical method utilizes a low loading of a photocatalyst and has been successfully scaled up to the gram scale, demonstrating its robustness. rsc.org Another strategy employs visible-light-promoted direct oxidative C-H amidation, where amidyl radicals are generated from simple amide precursors under blue LED illumination. nih.gov This leads to an efficient intramolecular C-H amidation to form the quinolinone structure. nih.gov Furthermore, a photocascade strategy has been developed that combines E/Z olefin isomerization with the photocatalytic generation of amidyl radical intermediates for the assembly of quinolinone structures. nih.gov

Recent advancements have also demonstrated the condensation of 2-vinylanilines with conjugated aldehydes, followed by a light-mediated cyclization to selectively yield substituted quinoline derivatives. nih.gov The use of an iridium photocatalyst in this process has been shown to be effective. nih.gov These atom-economical processes are characterized by their mild reaction conditions and high tolerance for various functional groups. nih.gov Mechanistic studies have pointed to the crucial role of imine and iminium intermediates, which absorb visible light to generate reactive excited states. nih.gov

The application of visible light photocatalysis extends to the synthesis of fused heterocyclic systems as well. For instance, a one-step construction of quinoline-fused lactones has been achieved through a visible-light-induced photocatalytic aerobic oxidation/Povarov cyclization reaction. acs.org This method provides a novel and efficient pathway to these biologically relevant core structures from easily accessible starting materials under mild conditions. acs.org

Green Chemistry Approaches (e.g., Ionic Liquid-Assisted Syntheses)

In line with the principles of green chemistry, ionic liquids (ILs) have emerged as promising media for the synthesis of quinoline derivatives. mdpi.comnih.gov Their low volatility, high thermal stability, and potential for recyclability make them an environmentally benign alternative to conventional organic solvents. jove.comnih.gov

An efficient and eco-friendly biocatalytic approach has been developed for synthesizing quinoline derivatives via the α-chymotrypsin-catalyzed Friedländer reaction in an ionic liquid aqueous solution. mdpi.comnih.gov Notably, α-chymotrypsin demonstrates enhanced catalytic activity in this medium compared to organic solvents, leading to excellent yields at lower temperatures and with reduced enzyme loading. mdpi.comnih.gov This highlights the potential of ionic liquids to not only serve as a greener solvent but also to enhance enzyme performance in biocatalysis. mdpi.comnih.gov

Derivatization and Functionalization of the Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one scaffold is a versatile platform for the development of new chemical entities with diverse applications. ontosight.aifrontiersin.org Its functionalization at various positions allows for the fine-tuning of its biological and chemical properties. frontiersin.org

The derivatization of the quinolin-2(1H)-one core is a key strategy in medicinal chemistry. ontosight.ai By introducing different substituents, a wide array of biological activities can be achieved, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai The ability of these derivatives to interact with various biological targets like enzymes and receptors makes them attractive candidates for drug discovery. ontosight.aiontosight.ai

Regioselective Introduction of Hydroxymethyl and Other Substituents

The precise control of substituent placement on the quinoline ring is crucial for tailoring its properties. Regioselective synthesis methods enable the introduction of functional groups, such as the hydroxymethyl group, at specific positions.

One effective strategy for achieving regioselectivity is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the synthesis of a wide variety of substituted quinolines under mild conditions. nih.gov By using different electrophiles like iodine monochloride (ICl), iodine (I2), or bromine (Br2), various functional groups can be introduced at the 3-position of the quinoline ring with good to moderate yields. nih.gov The reaction exhibits excellent regioselectivity, even with sterically hindered starting materials. nih.gov

Furthermore, a novel and simple one-step C–H bond functionalization of quinoline N-oxides has been developed for the regioselective synthesis of 2-substituted quinolines. acs.org This metal-free approach utilizes the Petasis reaction for the functionalization of heterocycles. acs.org Additionally, highly substituted 3-iodoquinolines can be synthesized with high regioselectivity through the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols. acs.org The resulting 3-iodoquinolines can then be further functionalized through various coupling reactions. acs.org

Structural Modifications and Analog Design

The design and synthesis of structural analogs of quinolin-2(1H)-one are central to the exploration of new chemical space and the development of compounds with improved properties. nih.govnih.gov This involves making systematic changes to the core structure and observing the effects on its activity. mdpi.com

For instance, a series of nicotinic ligands based on the quinoline nucleus have been synthesized to investigate the impact of the pharmacophoric distance between the quinoline nitrogen and other cationic nitrogen atoms. nih.gov This type of structural modification allows for the study of structure-activity relationships and the optimization of ligand binding to specific receptors. nih.gov

In the context of drug development, structural optimization of quinolin-2(1H)-one derivatives is often performed to enhance metabolic stability and inhibitory activity. nih.gov By combining molecular docking and dynamics simulations with synthetic chemistry, new analogs with improved pharmacological profiles can be designed and synthesized. nih.gov The modification of natural products with a quinoline ring is another strategy to enhance their therapeutic potential and reduce toxicity. mdpi.com

Synthesis of Fused Heterocyclic Systems Containing the Quinolinone Moiety

The fusion of the quinolinone moiety with other heterocyclic rings leads to the formation of complex polycyclic systems with unique chemical and biological properties. thieme-connect.comtandfonline.com The construction of these fused heterocycles is an active area of research in synthetic organic chemistry. thieme-connect.com

Various synthetic methodologies have been developed to access these fused systems. tandfonline.comtandfonline.com For example, quinoline-N-oxide derivatives can be treated with acetic anhydride under basic conditions to yield pyrano[2,3-b]quinolin-2-one derivatives. tandfonline.com Another approach involves the intramolecular condensation of quinoline-3-carboxylate derivatives to form pyrano[3,4-b]quinoline structures. tandfonline.com

The synthesis of pyrrolo[3,4-b]quinolinones has been achieved through the reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with primary amines. tandfonline.com Additionally, the reaction of quinolinium salts with various partners provides a versatile route to a diverse range of annulated products. thieme-connect.com These reactions are often operationally simple, highly atom-efficient, and environmentally friendly. thieme-connect.com

The development of novel tetracyclic systems, such as 1H-5-thia-1,2,3,6-tetra-azaacephenanthrylenes and 1H-5-thia-1,3,6-triazaacephenanthrylenes, has also been reported, further expanding the library of quinoline-fused heterocycles. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of 6-(hydroxymethyl)quinolin-2(1H)-one in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the vinyl protons of the quinolinone ring, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the amide proton.

The aromatic protons on the benzene (B151609) ring portion (H-5, H-7, and H-8) will resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The precise chemical shifts and coupling patterns will be influenced by the electron-donating nature of the hydroxymethyl group and the electron-withdrawing effect of the lactam ring. The protons on the pyridinone ring (H-3 and H-4) are expected to appear as doublets, with their chemical shifts influenced by the neighboring carbonyl and amine groups.

The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The hydroxyl proton itself would present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The amide proton (N-H) is also expected to be a broad singlet in the downfield region, often above δ 10.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
NH~11.5br s-
H-3~6.5d~9.5
H-4~7.8d~9.5
H-5~7.5d~8.5
H-7~7.3dd~8.5, ~2.0
H-8~7.2d~8.5
-CH₂-~4.6s-
-OHVariablebr s-

The ¹³C NMR spectrum will display ten distinct signals, one for each carbon atom in the this compound molecule. The carbonyl carbon (C-2) is expected to be the most downfield signal, typically appearing around δ 160-165 ppm. The aromatic and vinyl carbons will resonate in the δ 110-150 ppm region. The chemical shift of C-6 will be influenced by the attached hydroxymethyl group. The methylene carbon of the hydroxymethyl group (-CH₂OH) is anticipated to be the most upfield signal, likely in the δ 60-65 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2~162
C-3~122
C-4~140
C-4a~120
C-5~128
C-6~135
C-7~125
C-8~116
C-8a~138
-CH₂OH~63

Two-dimensional NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, between H-3 and H-4 on the pyridinone ring, and between H-7, H-8, and H-5 on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. This would allow for the definitive assignment of each proton to its corresponding carbon atom, for instance, linking the methylene proton signal to the hydroxymethyl carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would provide clear evidence for the presence of its key functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the amide. A strong, sharp absorption peak around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the lactam (amide) carbonyl group. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (alcohol) and N-H (amide) stretch3200-3500 (broad)
C=O (amide) stretch1650-1680 (strong, sharp)
Aromatic C=C stretch1450-1600
Aromatic C-H stretch3000-3100
C-O (alcohol) stretch1000-1260

Mass Spectrometry (MS and HRESIMS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. For this compound (C₁₀H₉NO₂), the expected molecular weight is approximately 175.18 g/mol .

Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 175. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other small neutral molecules.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For the protonated molecule [M+H]⁺, the expected exact mass would be calculated and compared to the experimental value to confirm the composition C₁₀H₁₀NO₂⁺.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While no published crystal structure for this compound has been identified in the searched literature, X-ray crystallography would provide the most definitive structural information in the solid state. A successful crystallographic analysis would reveal:

Bond lengths and angles: Providing precise measurements of all bond distances and angles within the molecule.

Conformation: Determining the preferred conformation of the hydroxymethyl group relative to the quinolinone ring system.

Intermolecular interactions: Elucidating the hydrogen bonding network and other intermolecular forces that govern the crystal packing. It is expected that strong hydrogen bonds involving the amide N-H, the carbonyl oxygen, and the hydroxyl group would play a significant role in the crystal lattice.

The quinolin-2(1H)-one ring system is largely planar, and in the solid state, molecules would likely pack in a way that maximizes intermolecular hydrogen bonding and π-π stacking interactions between the aromatic rings. rsc.org

Single Crystal X-ray Diffraction Studies

No published single crystal X-ray diffraction studies for this compound were found. Consequently, critical crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available. Such a study would be essential to definitively determine the molecule's three-dimensional structure, including bond lengths, bond angles, and the conformation of the hydroxymethyl group relative to the quinolinone ring.

Elemental Analysis for Purity and Composition Verification

Specific elemental analysis data for this compound, which would provide the experimental percentages of carbon, hydrogen, nitrogen, and oxygen, are not reported in the reviewed literature. This analysis is a fundamental technique for verifying the empirical formula of a synthesized compound (C₁₀H₉NO₂) and assessing its purity.

Biological Activity Research and Mechanistic Investigations

In Vitro Antimicrobial Research Applications

The antimicrobial potential of quinoline (B57606) derivatives has been an area of significant research interest. Studies have explored their efficacy against various bacterial and fungal pathogens, revealing promising leads for the development of new anti-infective agents.

Antibacterial Activity Studies

The quinolin-2-one core is a key pharmacophore in the design of new antibacterial agents. Research has demonstrated that derivatives of this scaffold possess significant activity against a spectrum of bacteria, including multidrug-resistant strains.

A variety of quinolin-2-one derivatives have demonstrated significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) nih.govnih.govnih.gov. For instance, certain compounds from a series of quinoline-2-one derivatives exhibited potent activity against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE) nih.govnih.gov. One notable derivative demonstrated MIC concentrations of 0.75 μg/mL against MRSA and VRE, and 2.50 μg/mL against MRSE nih.govnih.gov. In addition to direct antibacterial action, some of these compounds have been shown to inhibit biofilm formation, a key virulence factor in many chronic infections nih.govnih.gov. For example, one derivative substantially decreased biofilm development in an MRSA strain at sub-inhibitory concentrations nih.govnih.gov.

While the broader class of quinolin-2(1H)-one derivatives shows considerable promise as antibacterial agents, specific studies detailing the antibacterial activity of 6-(hydroxymethyl)quinolin-2(1H)-one are not extensively available in the current body of scientific literature. Further research is required to determine its specific spectrum of activity and minimum inhibitory concentrations (MICs) against various bacterial pathogens.

Table 1: Antibacterial Activity of Selected Quinolin-2(1H)-one Derivatives

Compound ID Bacterial Strain MIC (μg/mL) Reference
Derivative 6c MRSA 0.75 nih.govnih.gov
Derivative 6c VRE 0.75 nih.govnih.gov
Derivative 6c MRSE 2.50 nih.govnih.gov
Derivative 6l MRSA 1.50 nih.gov
Derivative 6l VRE 1.50 nih.gov
Derivative 6l MRSE 3.0 nih.gov
Derivative 6o MRSA 2.50 nih.gov

This table is interactive. Click on the headers to sort the data.

Antifungal Activity Studies

In addition to their antibacterial properties, quinolin-2(1H)-one derivatives have been investigated for their potential as antifungal agents. The emergence of fungal resistance to existing therapies has spurred the search for novel chemical entities with antifungal activity.

Several studies have highlighted the antifungal potential of the quinolin-2(1H)-one scaffold. For example, a series of novel quinolin-2(1H)-one analogues were designed and synthesized as potential fungicides targeting succinate (B1194679) dehydrogenase, an essential enzyme in the fungal respiratory chain nih.gov. Bioassay results indicated that many of these compounds exhibited good antifungal activities at a concentration of 16 μg/mL against a range of plant pathogenic fungi, including Rhizoctonia cerealis, Erysiphe graminis, Botrytis cinerea, Penicillium italicum, and Phytophthora infestans nih.gov. Certain derivatives within this series demonstrated superior antifungal activity against Botrytis cinerea when compared to the commercial fungicide pyraziflumid (B610351) nih.gov.

However, specific research focusing on the antifungal activity of this compound is limited. Future studies are needed to evaluate its efficacy against clinically relevant fungal pathogens such as Candida and Aspergillus species and to determine its mechanism of antifungal action.

Anticancer and Antiproliferative Research Focus

The quinoline scaffold is a constituent of several approved anticancer drugs, and ongoing research continues to explore the potential of novel quinoline derivatives, including those based on the quinolin-2(1H)-one core, as anticancer agents.

Inhibition of Enzyme Targets

The anticancer activity of many compounds is attributed to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival. Quinoline derivatives have been shown to target several such enzymes.

Peptide Deformylase: While a key target for antibacterial agents, the relevance of peptide deformylase inhibition in cancer therapy is still under investigation. Specific studies on the inhibition of peptide deformylase by this compound are not readily available.

Sphingosine (B13886) Kinases: These enzymes are involved in signaling pathways that regulate cell proliferation and survival, making them attractive targets for cancer therapy. However, there is a lack of specific research on the inhibition of sphingosine kinases by this compound.

EGFR and BRAFV600E: The epidermal growth factor receptor (EGFR) and the BRAF kinase are key components of signaling pathways that are often dysregulated in cancer. While various heterocyclic compounds are known to inhibit these kinases, specific inhibitory activity of this compound against EGFR or BRAFV600E has not been reported in the reviewed literature.

Topoisomerase I/II: Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. Some quinoline derivatives have been shown to inhibit these enzymes . A study on a related furoquinolinone derivative, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one, demonstrated that it inhibited topoisomerase II in the dark, leading to moderate antiproliferative activity in mammalian cells nih.gov. This suggests that the hydroxymethyl group on a quinolinone scaffold could play a role in topoisomerase inhibition. However, direct evidence for this compound as a topoisomerase inhibitor is lacking.

Cellular Pathway Modulation

The anticancer effects of a compound can also be mediated through the modulation of cellular signaling pathways that control cell fate.

p53 Activation: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. A recent study has shown that certain quinoline-based compounds can elicit a DNA damage response via p53 activation in cancer cells nih.gov. This finding suggests a potential mechanism by which some quinoline derivatives may exert their anticancer effects. However, there are no specific studies to date that have investigated the ability of this compound to activate the p53 pathway.

Assessment of Cell Viability and Growth Inhibition

A primary measure of a compound's potential as an anticancer agent is its ability to reduce the viability and inhibit the growth of cancer cells.

The antiproliferative activity of various quinolin-2(1H)-one derivatives has been evaluated in numerous studies. For example, the antiproliferative activity of 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one was tested in mammalian cells, where it showed higher activity than the standard photochemotherapeutic agent 8-methoxypsoralen upon UVA irradiation nih.gov. In the dark, this compound also exhibited moderate antiproliferative activity nih.gov. Another study on 6-aminoquinolone derivatives, which are structurally related to the compound of interest, found that certain benzyl (B1604629) ester and amide counterparts could drastically modulate the cell cycle of MCF-7 breast cancer cells, inducing DNA fragmentation and cell death mdpi.com.

Despite these findings for related compounds, there is a lack of specific data on the assessment of cell viability and growth inhibition for this compound. Further research is necessary to determine its cytotoxic and cytostatic effects on various cancer cell lines and to establish its therapeutic potential.

Table 2: Antiproliferative Activity of a Related Furoquinolinone Derivative

Compound Cell Line Activity Conditions Reference
4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one Mammalian cells Higher than 8-MOP With UVA irradiation nih.gov

This table is interactive. Click on the headers to sort the data.

Following a comprehensive search for scientific literature on the biological and mechanistic activities of the chemical compound this compound, it has been determined that there is no publicly available research data corresponding to the specific areas outlined in the user's request.

Extensive searches were conducted to find information pertaining to the following activities of this compound:

Anti-Inflammatory Research: No studies detailing the anti-inflammatory properties or mechanisms of this compound were identified.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: There is no available data on the inhibitory activity of this compound against the DPP-IV enzyme.

Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition: Research on the PTP1B inhibitory effects of this specific quinolinone derivative could not be located.

Phosphoenolpyruvate Carboxykinase and Glycogen Synthase Kinase-3β (GSK-3β) Modulation: No literature was found describing the modulatory effects of this compound on PEPCK or GSK-3β.

Glucokinase Activation: There is no evidence in the searched literature to suggest this compound has been investigated as a glucokinase activator.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: No studies were found that evaluated the inhibitory potential of this compound against AChE or BChE.

While research exists for other quinoline derivatives in these therapeutic areas, the strict requirement to focus solely on this compound prevents the inclusion of that information. Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, due to the absence of specific studies on this compound.

Research on Selective Receptor Modulation (e.g., Androgen Receptors)

Based on a comprehensive review of scientific literature, there is no specific research available that investigates the selective receptor modulation properties of this compound, including its potential activity on androgen receptors. While the broader class of quinolinone derivatives has been explored for various pharmacological activities, studies focusing on the selective receptor binding and functional modulation by this compound have not been identified in the public domain. Consequently, no data on its efficacy, selectivity, or mechanism of action in this context can be provided.

In Vitro Studies on Anti-Arteriostenotic and Anti-Thrombotic Activities

There is a lack of available scientific data from in vitro studies concerning the anti-arteriostenotic and anti-thrombotic activities of this compound. Research into the effects of this specific compound on key pathological processes of arterial stenosis, such as vascular smooth muscle cell proliferation and migration, or on mechanisms of thrombosis, including platelet aggregation and coagulation cascades, has not been reported in the accessible scientific literature. Therefore, no findings or data tables related to these activities can be presented.

Computational Chemistry and in Silico Methodologies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a quinolin-2(1H)-one derivative, might interact with a biological target, typically a protein or enzyme.

Research on various quinolin-2(1H)-one derivatives has demonstrated their potential to bind to a range of biological targets. For instance, docking studies have been employed to investigate their inhibitory potential against enzymes like HIV-1 reverse transcriptase, cyclin-dependent kinase 5 (CDK5), and the main protease (Mpro) of SARS-CoV-2. nih.govnih.govnih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. For example, in a study on pyrazole-fused quinoline-2-one derivatives as anti-apoptotic agents, docking into the active site of caspase-3 revealed significant binding interactions. nih.gov Similarly, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against cancer-related proteins have elucidated their binding modes. mdpi.com

The insights from these docking studies on various quinolin-2(1H)-one derivatives can be extrapolated to predict the potential interactions of 6-(hydroxymethyl)quinolin-2(1H)-one with similar biological targets. The hydroxymethyl group at the 6-position could potentially form additional hydrogen bonds with amino acid residues in the target's active site, thereby influencing its binding affinity and selectivity.

Table 1: Examples of Molecular Docking Studies on Quinolin-2(1H)-one Derivatives

Derivative ClassTarget ProteinPDB IDKey Interacting Residues (Example)Reference
4-Substituted quinolin-2-onesHIV-1 Reverse Transcriptase1FK9Not specified nih.gov
General quinolin-2(1H)-onesCyclin-Dependent Kinase 5 (CDK5)Not specifiedNot specified nih.gov
3,3'-Methylenebis(4-hydroxyquinolin-2(1H)-ones)SARS-CoV-2 MproNot specifiedNot specified nih.gov
Quinoline-2-one/pyrazole hybridsCaspase-3Not specifiedNot specified nih.gov
Pyrazol-1-yl quinoline (B57606) derivativesBacterial proteinsNot specifiedNot specified amazonaws.com
2-Substituted quinoline derivativesDNA gyraseNot specifiedNot specified semanticscholar.org
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesCancer-related proteinsNot specifiedNot specified mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational stability and binding dynamics of a ligand-protein complex over time. This technique simulates the movement of atoms and molecules, allowing researchers to observe the flexibility of the ligand and the protein, as well as the stability of their interactions.

For quinoline derivatives, MD simulations have been used to validate the results of molecular docking studies. For example, in the investigation of quinoline-quinazolinone-thioacetamide hybrids as α-glucosidase inhibitors, MD simulations confirmed the stable binding of the most potent compound within the enzyme's active site. rsc.org Similarly, studies on 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents used MD simulations to assess the stability of the ligand-N-myristoyltransferase complexes. frontiersin.org In another study, MD simulations of a potent quinoline-based hydrazone in complex with aldose reductase confirmed its stable binding over a 100 ns simulation. acs.org The stability is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms and the root-mean-square fluctuation (RMSF) of individual residues.

Table 2: Examples of Molecular Dynamics Simulations on Quinoline Derivatives

Derivative ClassTarget ProteinSimulation TimeSoftwareKey FindingReference
Quinoline-quinazolinone-thioacetamidesYeast α-glucosidaseNot specifiedNot specifiedConfirmed stable binding of the inhibitor. rsc.org
2-Aryl-quinoline-4-carboxylic acidsLeishmania major N-myristoyltransferaseNot specifiedNot specifiedDemonstrated stable binding of selected compounds. frontiersin.org
Quinolone-based hydrazonesAldose reductase100 nsNot specifiedConfirmed stable binding within the active site. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. For instance, in a study of pyrimido-isoquinolin-quinone derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), CoMFA and CoMSIA models were developed to explain the structure-activity relationship and guide the design of new, more potent derivatives. nih.gov These models use steric, electrostatic, and other fields to correlate the 3D structure of the molecules with their antibacterial activity. The predictive power of these models is often validated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Table 3: Example of a 3D-QSAR Study on Quinoline Derivatives

Derivative ClassQSAR MethodKey InsightReference
Pyrimido-isoquinolin-quinonesCoMFA0.6600.938Antibacterial activity is explained by steric, electronic, and hydrogen-bond acceptor properties. nih.gov
Pyrimido-isoquinolin-quinonesCoMSIA0.5960.895Antibacterial activity is explained by steric, electronic, and hydrogen-bond acceptor properties. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. It is particularly useful for calculating various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding a molecule's reactivity.

DFT calculations have been applied to study the structural and electronic properties of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives. nih.gov In this research, DFT was used to optimize the geometry of the compounds and to calculate global reactivity descriptors. The calculated infrared (IR) and nuclear magnetic resonance (NMR) spectra were also compared with experimental data to confirm the structures. nih.gov In another study, DFT analysis was performed on quinoline-based hydrazones to further understand their electronic properties in the context of their inhibitory activity against metabolic enzymes. acs.org

For this compound, DFT calculations could provide valuable information about its electronic properties, including the molecular electrostatic potential (MEP) map, which would highlight the regions of the molecule that are electron-rich or electron-poor. This information would be useful for predicting its reactivity and potential interaction sites for both metabolic transformations and binding to biological targets.

Table 4: Example of a DFT Study on Quinolin-2(1H)-one Derivatives

Derivative ClassBasis SetCalculated PropertiesKey ApplicationReference
3-Heteroaryl-4-hydroxy-1-methylquinoline-2(1H)onesDFT/B3LYP/6-311++(d,p)Optimized geometry, global reactivity descriptors, IR and NMR spectraStructural and electronic property investigation nih.gov
Quinolone-based hydrazonesNot specifiedElectronic propertiesUnderstanding inhibitory activity acs.org

Reverse Pharmacophore Mapping for Target Identification

Reverse pharmacophore mapping, also known as inverse virtual screening, is a computational approach used to identify potential biological targets for a given active molecule. It involves creating a pharmacophore model, which represents the essential 3D arrangement of functional groups responsible for a molecule's biological activity, and then screening this model against a database of protein structures.

This approach has been applied to quinoline derivatives to elucidate their mechanism of action. For example, in a study on 2-aryl-quinoline-4-carboxylic acids with antileishmanial activity, an inverse virtual screening approach identified Leishmania major N-myristoyltransferase (NMT) as a likely target. frontiersin.org In another study, a pharmacophore model was developed based on known HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) to design novel quinolin-2-one derivatives with anti-HIV activity. nih.gov The design of second-generation HIV-1 integrase inhibitors has also been guided by pharmacophore models based on the quinolone-3-carboxylic acid scaffold. acs.org

For this compound, if it were found to have a particular biological activity, reverse pharmacophore mapping could be a powerful tool to identify its potential molecular targets, thus shedding light on its mechanism of action. The hydroxymethyl group would likely be a key feature in such a pharmacophore model, representing a hydrogen bond donor or acceptor.

Table 5: Examples of Pharmacophore-Based Studies on Quinoline Derivatives

Derivative Class/ScaffoldApplicationKey FindingReference
2-Aryl-quinoline-4-carboxylic acidsInverse virtual screening for target identificationIdentified Leishmania major N-myristoyltransferase as a potential target. frontiersin.org
Quinolin-2-onesDesign of new HIV-1 RT inhibitorsGuided the synthesis of derivatives with potent anti-HIV-1 RT activity. nih.gov
Quinolone-3-carboxylic acidsDesign of HIV-1 integrase inhibitorsLed to the discovery of potential leads with diverse structural scaffolds. acs.org

ADMET Computational Assessment in Drug Design

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. In silico ADMET prediction allows for the early identification of compounds with potential pharmacokinetic or toxicity issues, thus reducing the likelihood of late-stage failures.

Numerous studies on quinoline and quinolin-2(1H)-one derivatives have incorporated in silico ADMET predictions. These studies typically use web-based tools like SwissADME and pkCSM to predict a range of properties, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, P-glycoprotein substrate or inhibitor status, and potential hepatotoxicity or mutagenicity. rsc.orgfrontiersin.orgnih.govresearchgate.netnih.gov For example, a study on quinoline-1,4-quinone hybrids showed that most of the tested compounds were predicted to be orally bioavailable and non-neurotoxic. nih.gov In another study, the ADMET properties of quinoline-quinazolinone-thioacetamide derivatives were predicted, revealing that the most potent compounds adhered to Lipinski's rule of five and had acceptable permeability profiles. rsc.org

A computational ADMET assessment of this compound would be essential to evaluate its drug-likeness. The presence of the hydroxyl and amide functionalities would influence properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of a compound's ADMET profile.

Table 6: Examples of In Silico ADMET Predictions for Quinoline Derivatives

Derivative ClassPredicted PropertiesPrediction Tool(s)Key FindingReference
2-Aryl-quinoline-4-carboxylic acidsGI absorption, BBB permeability, P-gp substrate, hepatotoxicity, AMES testSwissADME, pkCSMMost derivatives exhibited favorable predicted pharmacokinetic properties. frontiersin.org
Quinoline-1,4-quinone hybridsLipophilicity, oral bioavailability, neurotoxicityVarious programsMost hybrids are predicted to be orally bioavailable and non-neurotoxic. nih.govresearchgate.net
Quinoline-quinazolinone-thioacetamidesLipinski's rule, Caco-2 permeability, BBB permeability, hERG inhibitionPreADMETStudied compounds followed Lipinski's rule and had acceptable permeability. rsc.org
General quinoline derivativesADME, toxicity, synthetic accessibilityRDKitAnalyzed deviations in ADME and toxicity compared to reference neuroprotectors. nih.gov

Medicinal Chemistry and Advanced Research Applications of Quinolin 2 1h One Scaffolds

Design and Synthesis of Bioactive Molecules and Derivatives

The synthesis of quinolin-2(1H)-one derivatives is a significant area of research due to their prevalence in pharmacologically active compounds and natural products. researchgate.net The core structure of 6-(hydroxymethyl)quinolin-2(1H)-one provides a versatile platform for creating a diverse range of bioactive molecules. ekb.eg Synthetic strategies often involve the construction of the quinolone ring from pre-functionalized benzene (B151609) precursors. researchgate.net

Researchers have developed numerous methods for synthesizing quinolin-2(1H)-one derivatives, including the Vilsmeier-Haack, Friedländer, and Knorr reactions. nih.gov These methods allow for the introduction of various substituents onto the quinoline (B57606) nucleus, leading to compounds with a broad spectrum of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net For instance, the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones has been achieved through palladium-catalyzed C-H functionalization, yielding compounds with potential as Hsp90 inhibitors. nih.gov

The strategic design of these molecules often involves computational approaches, such as the CADMA-Chem protocol, to explore a vast chemical space and select derivatives with favorable bioavailability, toxicity, and manufacturability profiles. nih.gov This rational design process has led to the identification of numerous quinoline derivatives with potential neuroprotective and antioxidant properties. nih.gov

Development of Enzyme Inhibitors in Drug Discovery Research

The quinolin-2(1H)-one scaffold is a key pharmacophore in the design of enzyme inhibitors, which are crucial in drug discovery for treating a multitude of diseases. nih.govnih.gov Derivatives of this compound have been investigated for their ability to inhibit various enzymes, playing a role in the development of treatments for neurodegenerative diseases, cancer, and metabolic disorders. researchgate.netnih.govacs.org

One notable area of research is the development of Cyclin-Dependent Kinase 5 (CDK5) inhibitors. researchgate.netnih.gov Deregulation of CDK5 is implicated in neurodegenerative conditions like Alzheimer's disease. nih.gov By using homology modeling with CDK2, researchers have designed and synthesized quinolin-2(1H)-one derivatives that show potent inhibitory activity against CDK5. nih.gov

Furthermore, quinolin-2(1H)-one derivatives have been identified as inhibitors of other key enzymes:

Steroid 5α-reductases: 6-substituted 1H-quinolin-2-ones have been synthesized and evaluated as inhibitors of both type 1 and type 2 steroid 5α-reductases, with some compounds showing high selectivity and potency. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): Novel quinolin-2(1H)-one analogues have been designed as potential fungicides that target SDH, with some derivatives exhibiting better inhibitory activity than existing commercial fungicides. nih.govresearchgate.net

NLRP3 Inflammasome: Quinoline derivatives have been discovered to be potent inhibitors of the NLRP3 inflammasome pathway, which is involved in a wide range of inflammatory diseases. nih.gov

Metabolic Enzymes: Quinolone-based hydrazones are being explored as potential antidiabetic agents by targeting key metabolic enzymes such as α-glucosidase, α-amylase, and aldose reductase. acs.org

The following table summarizes the inhibitory activity of selected quinolin-2(1H)-one derivatives against various enzymes.

Derivative/AnalogueTarget EnzymeDisease/Application AreaKey Findings
6-[4-(N,N-diisopropylcarbamoyl)phenyl]-1H-quinolin-2-oneSteroid 5α-reductase type 2Benign Prostatic HyperplasiaPotent and competitive inhibitor (Ki 800 +/- 85 nM). nih.gov
6-[4-(N,N-diisopropylcarbamoyl)phenyl]-N-methyl-quinolin-2-oneSteroid 5α-reductase type 1Androgen-dependent disordersSelective inhibitor (IC50 510 nM). nih.gov
Quinolin-2(1H)-one analogues (e.g., 6o, 6p, 6r)Succinate DehydrogenaseFungal plant diseasesBetter antifungal and inhibitory activities than pyraziflumid (B610351). nih.gov
Quinoline analogue W16NLRP3 InflammasomeInflammatory diseasesDirectly targets NLRP3, blocking its assembly and activation. nih.gov
Quinoline-based hydrazonesα-glucosidase, α-amylase, aldose reductaseDiabetes MellitusMultifunctional agents targeting multiple metabolic pathways. acs.org

Exploration as Fluorescent Probes and Sensors

The inherent fluorescent properties of the quinolin-2(1H)-one scaffold make it a valuable tool in the development of fluorescent probes and sensors for various analytical and bio-imaging applications. cnrs.frnih.gov The photophysical properties of these compounds can be fine-tuned through structural modifications, allowing for the creation of probes that are sensitive to specific analytes or changes in their microenvironment. nih.govacs.org

Derivatives of this compound have been synthesized and investigated for their potential as fluorescent sensors. For example, 6-(4-methylsulfanylphenyl)-1-phenyl-quinolin-2-one derivatives have been shown to be sensitive to changes in polarity and can be used to monitor the progress of photopolymerization processes in real-time. cnrs.fr These compounds can act as both sensors and photosensitizers in two-component initiating systems for 3D printing resins. cnrs.fr

The fluorescence of quinoline derivatives can be significantly enhanced through protonation, making them useful as pH-dependent fluorescent probes. nih.gov This property has been exploited for applications such as cancer cell imaging. nih.gov Furthermore, the design of quinoline-derived complexes with metal ions like Al(3+), Mg(2+), and Zn(2+) has led to the development of new luminescent materials with potential applications in ionic and biological probes. nih.gov

Recent research has also focused on developing quinolin-2(1H)-one-based probes for detecting specific biologically important molecules. For instance, a 7-(diethylamino)quinolin-2(1H)-one chalcone (B49325) derivative has been synthesized as a selective fluorescent probe for detecting bisulfite in wine samples. nih.gov Additionally, novel fluorescent probes based on the 2(1H)-quinolone skeleton containing a malonate group have been developed for the detection of biothiols. mdpi.com

Applications in Bioorganic and Bioorganometallic Chemistry

The versatility of the quinolin-2(1H)-one scaffold extends to its applications in bioorganic and bioorganometallic chemistry. The ability to introduce various functional groups onto the quinoline ring allows for the synthesis of complex molecules with specific biological targets and functions. researchgate.net

In bioorganic chemistry, quinoline derivatives serve as building blocks for the synthesis of larger, more complex bioactive molecules. nih.gov For example, they have been incorporated into the structure of Hsp90 inhibitors, which are a class of anticancer agents. nih.gov The synthesis of these complex molecules often involves cross-coupling reactions, such as the Suzuki and Liebeskind–Srogl reactions, to attach different molecular fragments to the quinoline core. nih.govacs.org

The field of bioorganometallic chemistry explores the use of metal-containing compounds for biological applications. Quinoline derivatives can act as ligands that coordinate with metal ions to form organometallic complexes with unique properties. nih.gov These complexes have shown potential as luminescent probes and may have applications in diagnostics and therapeutics. nih.gov The reaction of 5-chloro-8-hydroxyquinoline (B194070) with metal ions such as Al(3+), Mg(2+), Zn(2+), and Cd(2+) results in the formation of fluorescent complexes, demonstrating the potential of quinoline derivatives in this area. nih.gov

Innovative Structural Modifications for Enhanced Research Potential

To broaden the research applications of this compound, scientists are continuously exploring innovative structural modifications. These modifications aim to enhance properties such as biological activity, selectivity, and utility as research tools. researchgate.netnih.gov

One area of focus is the modification of the N-1 position of the quinolone ring. nih.gov Introducing different substituents at this position, such as alkyl groups or forming quaternary ammonium (B1175870) salts, can significantly impact the compound's biological activity. nih.gov For instance, the introduction of iodoalkyl groups to form quaternary ammonium salts has been shown to improve water solubility and can lead to compounds with potent antitumor and antibacterial activities. nih.gov

Another strategy involves the introduction of different heterocyclic moieties at various positions on the quinoline ring. nih.gov This approach has been used to create libraries of compounds with diverse biological activities. For example, the palladium-catalyzed C-H functionalization of 3-bromoquinolin-2-(1H)-ones with various azoles has yielded a series of 3-(heteroaryl)quinolin-2(1H)-ones with potential as Hsp90 inhibitors. nih.gov

Furthermore, the synthesis of naturally occurring, bioactive 6-substituted 5-hydroxy-4-aryl-1H-quinolin-2-ones highlights the importance of specific substitution patterns for biological activity. rsc.org The development of convenient synthetic routes to these advanced intermediates is crucial for further research into their therapeutic potential. rsc.org

Quinoline Derivatives as Research Tools for Pathway Elucidation

Quinoline derivatives, including those based on the this compound scaffold, serve as valuable research tools for elucidating complex biological pathways. nih.govnih.gov Their ability to selectively interact with specific biological targets, such as enzymes and receptors, allows researchers to probe the functions of these targets and understand their roles in various cellular processes and disease states. nih.govnih.gov

For example, quinoline derivatives that inhibit the TGF-β signaling pathway have been instrumental in studying the mechanisms of fibrosis. nih.gov A compound identified as 20f, bearing a 2(1H)-quinolone scaffold, was found to inhibit TGF-β-induced collagen deposition by targeting both the Smad-dependent and independent pathways, providing insights into the molecular mechanisms of pulmonary fibrosis. nih.gov

Similarly, quinoline-based inhibitors of the NLRP3 inflammasome are being used to investigate the role of this pathway in inflammatory diseases. nih.gov By using these inhibitors, researchers can dissect the molecular events involved in inflammasome activation and identify potential therapeutic targets. nih.gov

The development of quinoline derivatives with specific inhibitory profiles against key metabolic enzymes also provides tools to study metabolic pathways. acs.org For instance, inhibitors of α-glucosidase, α-amylase, and aldose reductase can be used to understand the regulation of carbohydrate metabolism and the development of diabetic complications. acs.org The ability to design and synthesize novel quinoline derivatives with tailored properties will continue to be a driving force in advancing our understanding of biological systems. nih.govfrontiersin.org

Q & A

Q. What are the standard synthetic routes for 6-(hydroxymethyl)quinolin-2(1H)-one and its derivatives?

The synthesis typically involves multi-step organic reactions. For example, 6-chloro-3-(hydroxymethyl)quinolin-2(1H)-one can be synthesized via chlorination of the hydroxymethyl precursor using thionyl chloride (SOCl₂) under reflux conditions . Derivatives are often functionalized at the 3-position through condensation reactions with amines or acylating agents. Key intermediates are characterized via IR, ¹H NMR, and ¹³C NMR to confirm regiochemistry and purity .

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

  • IR spectroscopy : Identifies carbonyl (C=O, ~1660 cm⁻¹) and hydroxyl (-OH, ~3447 cm⁻¹) groups, with shifts indicating hydrogen bonding .
  • ¹H NMR : Distinguishes aromatic protons (δ 6.9–8.2 ppm) and substituents like methyl groups (δ ~3.6 ppm). Splitting patterns resolve diastereomers .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 297 [M⁺] for diazepine derivatives) and fragmentation pathways .

Q. Which in vitro assays are used to evaluate antimicrobial activity of these derivatives?

The twofold serial dilution technique is standard for determining minimal inhibitory concentrations (MICs) against bacterial (e.g., Pseudomonas aeruginosa) and fungal strains. Activity is benchmarked against controls like streptomycin. For instance, fluorinated derivatives exhibit MICs as low as 16 μg/ml .

Advanced Research Questions

Q. How can synthesis yields of this compound derivatives be optimized?

  • Reagent stoichiometry : Excess SOCl₂ (10 mL per 0.4 g substrate) ensures complete chlorination .
  • Reaction time : Prolonged reflux (6 hours) improves conversion rates but risks side reactions like over-oxidation.
  • Purification : Crude products are often used directly in subsequent steps to avoid yield loss during crystallization .

Q. What structural modifications enhance the biological activity of quinolin-2(1H)-one derivatives?

  • Electron-withdrawing groups : Fluoro-substitution at the 6-position (e.g., 6-fluoro-4-hydroxy-3-(morpholinomethyl)quinolin-2(1H)-one) improves antimicrobial potency due to increased membrane permeability .
  • Heterocyclic appendages : Morpholine or piperidine moieties at the 3-position enhance solubility and target binding, as shown in molecular docking studies .
  • Hydroxyl positioning : 4-Hydroxy derivatives exhibit stronger hydrogen bonding with microbial enzymes compared to 6-hydroxy analogs .

Q. How should researchers resolve contradictions in antimicrobial activity data across derivatives?

  • Dose-response validation : Replicate MIC assays with adjusted inoculum sizes (e.g., 10⁵ CFU/mL) to minimize variability .
  • Comparative SAR analysis : Tabulate substituent effects (Table 1) to identify trends unrelated to experimental noise.

Table 1 : Antimicrobial Activity of Select Derivatives

DerivativeSubstituentMIC (μg/ml)Target Organism
6a (fluoro-substituted)3-Fluorophenyl16P. aeruginosa
23C (chloromethyl)3-Chloromethyl32B. proteus
III-a1 (morpholinomethyl)3-Morpholinomethyl64Candida albicans
Source:

Q. What computational tools aid in designing novel quinolin-2(1H)-one derivatives?

  • Molecular docking : Predict binding affinity to targets like fungal chitin synthase (PDB: 1EQW) or bacterial DNA gyrase .
  • Retrosynthesis algorithms : Tools leveraging Reaxys or Pistachio databases propose feasible routes for derivatives with piperidine or triazole appendages .

Q. How can ambiguities in NMR spectral data for these compounds be resolved?

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals (e.g., H-5/H-7 protons in quinolinone cores) .
  • Deuterium exchange : Identifies exchangeable protons (e.g., NH or OH groups) by treating samples with D₂O .

Methodological Notes

  • Contradictory data : Discrepancies in MIC values may arise from strain-specific resistance mechanisms. Cross-validate using clinical isolates alongside reference strains .
  • Synthetic challenges : Hydroxymethyl groups are prone to oxidation; use inert atmospheres (N₂/Ar) during reactions to preserve functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(hydroxymethyl)quinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-(hydroxymethyl)quinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.